molecular formula C15H18N10OS B2938397 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1351586-85-0

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2938397
CAS No.: 1351586-85-0
M. Wt: 386.44
InChI Key: WFAYAJJCIUYKFX-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C15H18N10OS and its molecular weight is 386.44. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N10OS/c1-22-15(19-20-21-22)27-10-14(26)24-8-6-23(7-9-24)12-2-3-13(18-17-12)25-5-4-16-11-25/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAYAJJCIUYKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of multiple heterocyclic rings, including imidazole, pyridazine, and tetrazole. These structural features are critical for its biological activity. The molecular formula is C21H24N6O2SC_{21}H_{24}N_6O_2S with a molecular weight of approximately 392.45 g/mol.

PropertyValue
Molecular FormulaC21H24N6O2SC_{21}H_{24}N_6O_2S
Molecular Weight392.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole and tetrazole rings can participate in hydrogen bonding and metal ion coordination, enhancing binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in cancer proliferation and survival.
  • Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission, contributing to its potential neuropharmacological effects.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties through various pathways:

  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cell lines, particularly through the modulation of Bcl-2 family proteins, which are crucial for cell survival.

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the imidazole and pyridazine rings can significantly influence the biological potency of the compound. Substituents that enhance lipophilicity or increase electron density on these rings tend to improve activity.

Notable Findings:

  • Substituent Effects : The introduction of electron-donating groups (e.g., methyl or methoxy groups) on aromatic systems increases anticancer efficacy.
  • Ring Modifications : Alterations in the nitrogen count within the heterocycles can affect binding affinity and specificity towards target enzymes.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines, highlighting its potential as a lead compound for further development .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

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